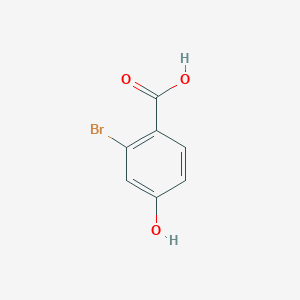

2-Bromo-4-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGXJMWDTFROTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid

CAS Number: 28547-28-6

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-Bromo-4-hydroxybenzoic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its isomers to provide a broader context of the physicochemical properties, synthesis, and potential applications of brominated hydroxybenzoic acids.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is scarce in publicly available literature. Therefore, the following tables include data for closely related isomers to provide a comparative reference.

Table 1: Physicochemical Properties of Bromohydroxybenzoic Acid Isomers

| Property | This compound | 4-Bromo-2-hydroxybenzoic acid | 3-Bromo-4-hydroxybenzoic acid |

| CAS Number | 28547-28-6[1] | 1666-28-0[2] | 14348-41-5[3][4] |

| Molecular Formula | C₇H₅BrO₃[1] | C₇H₅BrO₃[2] | C₇H₅BrO₃[4] |

| Molecular Weight | 217.02 g/mol [1] | 217.02 g/mol [2] | 217.02 g/mol [4] |

| Physical Form | Solid | Solid[2] | White to Almost white Solid[3][4] |

| Boiling Point | 206-208 °C | 330.2±32.0 °C (Predicted)[5] | 338.9±32.0 °C (Predicted)[4] |

| Melting Point | Not available | 216-217 °C[2][6] | 163.5-169.5 °C[3][7] |

| pKa | Not available | 2.71±0.10 (Predicted)[8] | 4.18±0.10 (Predicted)[4] |

| Solubility | Not available | Not available | Soluble in Methanol[4] |

Table 2: Spectroscopic Data Summary of Related Hydroxybenzoic Acids

| Spectroscopic Data | Information |

| ¹H NMR | Data for 4-hydroxybenzoic acid is available and can serve as a reference for the base structure.[9] |

| ¹³C NMR | Data for 4-hydroxybenzoic acid and 5-bromo-2,4-dihydroxybenzoic acid is available for comparison.[10] |

| IR Spectroscopy | The IR spectrum of 4-hydroxybenzoic acid shows characteristic peaks for the hydroxyl and carbonyl groups.[11][12] The position of the bromine atom influences the fingerprint region. |

| Mass Spectrometry | The mass spectrum of 4-hydroxybenzoic acid shows a molecular ion peak at m/z 138.[13] For brominated derivatives, a characteristic M+2 peak of similar intensity to the molecular ion peak is expected due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

Synthesis of Brominated Hydroxybenzoic Acids

Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic acid from 3-Hydroxybenzoic acid

This protocol describes the bromination of 3-hydroxybenzoic acid in acetic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Acetic acid

-

Sulfuric acid

-

Bromine

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) is prepared in a reaction flask.

-

The mixture is heated to 50 °C.

-

A solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) is added to the reaction mixture.

-

The reaction is stirred for 30 minutes at 100 °C.

-

After allowing the reaction to cool to room temperature, it is diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The organic layer is washed with water and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield 4-bromo-2-hydroxy-benzoic acid.[14]

Workflow for the Synthesis of a Brominated Hydroxybenzoic Acid

Applications in Drug Development and Biological Activity

While specific data on this compound is limited, its structural analogs have shown a range of biological activities, suggesting its potential as a scaffold in drug discovery.

Derivatives of p-hydroxybenzoic acid are known to possess antimicrobial, antialgal, antimutagenic, anti-inflammatory, and antioxidant properties.[15] For instance, 4-Bromo-2-hydroxybenzoic acid has been investigated for its potential as an anticancer agent, showing inhibitory effects on cancer cell proliferation.[16][17] It has also demonstrated antimycobacterial activity.[17] Furthermore, 4-Bromo-3-hydroxybenzoic acid acts as an inhibitor for enzymes like histidine decarboxylase and aromatic-L-amino acid decarboxylase, which are crucial in various biological pathways.[16]

The metabolism of bromobenzoic acids has been studied, with glycine conjugation being a major metabolic pathway.[18] Understanding the metabolic fate of these compounds is crucial for their development as therapeutic agents.

Potential Signaling Pathway Involvement

Given the anti-inflammatory and anticancer activities of related hydroxybenzoic acid derivatives, a compound like this compound could potentially modulate key signaling pathways involved in these processes, such as the NF-κB or MAPK signaling pathways.

Hypothetical Signaling Pathway Modulation

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Category |

| Serious Eye Damage/Eye Irritation | Category 1[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[1] |

Conclusion

This compound is a halogenated derivative of 4-hydroxybenzoic acid. While specific experimental data for this particular isomer is limited, the broader class of brominated hydroxybenzoic acids demonstrates significant potential in medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications. This guide provides a foundational understanding based on the available data for its isomers and parent compounds, offering a starting point for researchers in the field.

References

- 1. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 [sigmaaldrich.com]

- 3. 3-Bromo-4-hydroxybenzoic acid, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 4-bromo-2-hydroxybenzoic acid [stenutz.eu]

- 7. B21338.18 [thermofisher.com]

- 8. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzoic acid, 4-hydroxy- [webbook.nist.gov]

- 14. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

- 17. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | FB70486 [biosynth.com]

- 18. chromatographytoday.com [chromatographytoday.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-4-hydroxybenzoic Acid

Introduction

2-Bromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid, a class of compounds that serves as a foundational scaffold in organic synthesis and medicinal chemistry. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—on a benzene ring imparts a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive exploration of the molecular structure of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its application. We will delve into its structural and electronic properties, spectroscopic signature, synthesis, and functional relevance, grounded in established scientific principles and data.

Section 1: Core Molecular Identity and Physicochemical Properties

The foundation of understanding any chemical entity lies in its unambiguous identification and its intrinsic physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Identifiers

Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are cataloged below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 28547-28-6 | [1] |

| Molecular Formula | C₇H₅BrO₃ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1O)Br)C(=O)O | [1] |

| InChIKey | POGXJMWDTFROTM-UHFFFAOYSA-N | [1] |

Note: It is crucial to distinguish this compound from its isomers, such as 4-Bromo-2-hydroxybenzoic acid (CAS: 1666-28-0), as the positional differences of the substituents lead to distinct chemical and physical properties.[2][3][4][5]

Molecular Structure Analysis

The molecular architecture of this compound is defined by a benzene ring substituted at positions 1, 2, and 4. The carboxyl group (-COOH) at C1 defines the parent benzoic acid. The bromine atom (-Br) is located at C2 (ortho-position), and the hydroxyl group (-OH) is at C4 (para-position).

dot graph "2_Bromo_4_hydroxybenzoic_acid_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];

} caption: "2D structure of this compound."

Physicochemical Properties

The compound's physical properties are a direct consequence of its molecular structure. The presence of polar functional groups capable of hydrogen bonding results in a high melting point and solid state at ambient temperature.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 206-208 °C | |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Section 2: Spectroscopic Signature for Structural Verification

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity and purity. The predicted spectra for this compound are based on the established effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.8-8.0 ppm).

-

The proton at C5, being ortho to the hydroxyl group and meta to the bromine, will likely appear as a doublet.

-

The proton at C6, positioned ortho to the carboxyl group and meta to the hydroxyl, will also be a doublet.

-

The proton at C3, situated between the bromine and hydroxyl groups, would appear as a doublet of doublets.

-

Two additional, typically broad, singlets are expected for the acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, which are exchangeable with D₂O.

-

-

¹³C NMR: The molecule possesses 7 unique carbon atoms, which should result in 7 distinct signals in the proton-decoupled ¹³C NMR spectrum. The approximate chemical shifts would be:

-

~170-180 ppm: Carboxylic acid carbon (C=O).

-

~160 ppm: Aromatic carbon attached to the hydroxyl group (C4).

-

~110-140 ppm: The remaining four aromatic carbons (C1, C2, C3, C5, C6), with the carbon attached to bromine (C2) being significantly shielded.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3600 | O-H Stretch | Phenolic -OH |

| ~2500-3300 | O-H Stretch (broad) | Carboxylic Acid -OH |

| ~1680-1710 | C=O Stretch | Carboxylic Acid C=O |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Phenol & Carboxylic Acid |

| ~500-600 | C-Br Stretch | Aryl Bromide |

Note: Data for the related compound 4-hydroxybenzoic acid shows characteristic peaks for the hydroxyl group (~3450 cm⁻¹), carbonyl group (~1670 cm⁻¹), and phenolic C-O stretch (~1590 cm⁻¹), which aligns with these predictions.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The key feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to [C₇H₅⁷⁹BrO₃]⁺ and [C₇H₅⁸¹BrO₃]⁺.

-

Fragmentation: Common fragmentation pathways would include the loss of H₂O (water), CO (carbon monoxide), and COOH (carboxyl radical), leading to characteristic daughter ions.

Section 3: Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.

Synthetic Workflow

A logical and common route to synthesize this compound is through the electrophilic bromination of 4-hydroxybenzoic acid. The hydroxyl group is a powerful ortho-, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group. The combined influence strongly directs the incoming electrophile (Br⁺) to the positions ortho to the hydroxyl group (C3 and C5). To achieve substitution at the C2 position, a more specialized synthetic strategy would be required, potentially involving a Sandmeyer reaction from an amino precursor or using blocking groups to direct the bromination.

A plausible, though not direct, approach could be derived from methods used for related isomers. For instance, the synthesis of 4-Bromo-2-hydroxybenzoic acid can be achieved by reacting 3-hydroxybenzoic acid with bromine in acetic acid and sulfuric acid.[9] Another method involves the reaction of 4-aminosalicylic acid with copper(II) bromide.[9][10]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];

} caption: "Conceptual synthetic pathways for brominated hydroxybenzoic acids."

Reactivity Profile

The molecule's structure offers multiple sites for subsequent chemical transformations, making it a versatile intermediate.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification (reaction with alcohols), amide formation (reaction with amines), and reduction to a primary alcohol.

-

Phenolic Hydroxyl: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also activates the ring towards further electrophilic substitution, although the existing substituents will influence the position of new groups.

-

Aryl Bromide: The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity in drug discovery.

Section 4: Applications in Research and Drug Development

The strategic placement of orthogonal functional groups makes this compound and its isomers valuable scaffolds in medicinal chemistry. Halogen atoms can modulate a molecule's pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

While specific applications for the 2-bromo-4-hydroxy isomer are less documented than for its relatives, the general class of brominated hydroxybenzoic acids serves as crucial intermediates. For example, related compounds are precursors for enzyme inhibitors, such as those targeting protein tyrosine phosphatases (PTPs), which are implicated in metabolic disorders and cancer.[12] They are also used in the synthesis of heterocyclic compounds, which are prevalent structures in many approved drugs.[12]

dot graph "Application_Pathway" { rankdir=LR; node [shape=box, style=filled, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

} caption: "Role as a versatile intermediate in complex molecule synthesis."

Section 5: Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Response: In case of contact with eyes (P305), rinse cautiously with water for several minutes. If inhaled (P304), remove person to fresh air. If on skin (P302), wash with plenty of water. Seek medical attention if irritation persists.

-

Conclusion

This compound is a precisely defined chemical entity whose molecular structure dictates its utility in scientific research. The interplay between its carboxylic acid, hydroxyl, and bromo substituents provides a platform for a wide range of chemical transformations. A thorough understanding of its structural properties, confirmed through spectroscopic analysis, is the cornerstone for its effective use as an intermediate in the synthesis of novel materials and complex pharmaceutical agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential hazards. This guide serves as a foundational resource for scientists leveraging this versatile molecule in their research and development endeavors.

References

- 1. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-溴-2-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 5-Bromo-4-fluoro-2-hydroxybenzoic acid | 1644-71-9 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

2-Bromo-4-hydroxybenzoic acid physical and chemical properties

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a halogenated derivative of 4-hydroxybenzoic acid. It is a solid compound at room temperature.[1][2] Its structural and physical properties make it a subject of interest in various chemical syntheses.

Physical Properties

The physical characteristics of this compound are summarized in the table below. There appears to be some discrepancy in the reported melting point values in the literature, which may be due to different measurement conditions or sample purity.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | [3] |

| Molecular Weight | 217.02 g/mol | [1][3] |

| Appearance | Solid, powder | [1][2] |

| Melting Point | 151 °C | [2] |

| Boiling Point | 366.3±32.0 °C (Predicted) | [2] |

| Density | 1.861±0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1][2] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 28547-28-6 | [1][3] |

| InChI | InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | [1][3] |

| InChIKey | POGXJMWDTFROTM-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1O)Br)C(=O)O | [3] |

Reactivity and Chemical Behavior

This compound is stable under normal conditions.[4] However, like other salicylic acid derivatives, it can decompose upon rapid heating to yield phenol and carbon dioxide.[4][5] The molecule possesses three key reactive sites: the bromine atom on the aromatic ring, the phenolic hydroxyl group, and the carboxylic acid group. These sites allow for a variety of chemical transformations. The bromine atom can be displaced or participate in coupling reactions, while the hydroxyl and carboxyl groups can undergo reactions such as alkylation and esterification, respectively.[6]

Experimental Protocols

Synthesis via Bromination of 4-Hydroxybenzoic Acid (General Protocol)

This protocol is adapted from methods for the bromination of phenolic compounds.[7] The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating ortho-, para-directing group, which can facilitate the introduction of bromine at the ortho positions.[7][8]

Materials:

-

4-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle (if necessary for dissolution)

-

Buchner funnel and filter flask

Procedure:

-

Dissolve 4-hydroxybenzoic acid in glacial acetic acid in the three-necked round-bottom flask with stirring.

-

Prepare a solution of bromine in glacial acetic acid in the dropping funnel.

-

Slowly add the bromine solution dropwise to the stirred 4-hydroxybenzoic acid solution. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.[7]

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.[7]

-

To quench any excess bromine, add saturated sodium bisulfite solution dropwise until the reddish-brown color of the solution disappears.[7]

-

Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.[7]

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[7]

Spectroscopic Profile

General Workflow for Structural Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust method for confirming the structure of this compound.

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[3]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. This compound | 28547-28-6 [sigmaaldrich.com]

- 2. 2-Bromo-4-hydroxybenzoicacid | 28547-28-6 [amp.chemicalbook.com]

- 3. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 [chemicalbook.com]

- 5. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxybenzoic acid, a halogenated derivative of 4-hydroxybenzoic acid. It details the compound's nomenclature, including its IUPAC name and various synonyms, and summarizes its key physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug discovery, offering available data on its characteristics.

Chemical Identity and Nomenclature

This compound is a substituted aromatic carboxylic acid. The unequivocal identification of this compound is crucial for scientific communication and procurement.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These include:

-

2-Bromo-4-hydroxy-benzoic acid

-

Benzoic acid, 2-bromo-4-hydroxy-

-

CAS Number: 28547-28-6[1]

-

EC Number: 112-640-9[1]

-

PubChem CID: 14797203[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that comprehensive experimental data for this specific isomer is limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |

| Molecular Weight | 217.02 g/mol | PubChem[1] |

| Boiling Point | 206-208 °C | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Analysis

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. Much of the available information pertains to its isomers or related di-halogenated compounds.

General Synthetic Approaches

The synthesis of brominated hydroxybenzoic acids typically involves the electrophilic bromination of the parent hydroxybenzoic acid. The regioselectivity of the bromination is directed by the activating hydroxyl group and the deactivating carboxylic acid group. For the synthesis of this compound, a plausible route would involve the direct bromination of 4-hydroxybenzoic acid. However, controlling the reaction to achieve mono-bromination at the 2-position, ortho to the hydroxyl group, can be challenging and may lead to a mixture of products, including the di-bromo derivative, 2,6-dibromo-4-hydroxybenzoic acid.

A general protocol for the bromination of 4-hydroxybenzoic acid, which primarily yields the 2,6-dibromo derivative, involves reacting 4-hydroxybenzoic acid with bromine in glacial acetic acid.[2] Achieving selective mono-bromination would likely require careful control of stoichiometry and reaction conditions.

Analytical Methodologies

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound.

A general HPLC method for the analysis of aromatic acids, including 4-hydroxybenzoic acid, has been developed.[3][4] This method can be adapted for this compound.

Illustrative HPLC Method Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

-

Flow Rate: Typically around 1.0 mL/min.

Biological Activity and Applications in Drug Development

The biological activities of many halogenated phenolic compounds are of significant interest in drug discovery. However, specific data on the biological effects and potential therapeutic applications of this compound are sparse in the available literature.

Derivatives of 4-hydroxybenzoic acid are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[5] It is plausible that this compound may share some of these properties, but this would require empirical validation through biological assays.

Due to the lack of specific information on the involvement of this compound in defined signaling pathways or established experimental workflows, the creation of detailed diagrams as requested is not feasible at this time. Research in this area would be necessary to elucidate its mechanism of action and potential as a modulator of biological pathways.

For illustrative purposes, a conceptual workflow for screening the biological activity of a novel compound like this compound is presented below.

Caption: A conceptual workflow for the initial stages of drug discovery involving a novel compound.

Conclusion

This compound is a chemical compound with defined nomenclature and basic physicochemical properties. However, a comprehensive understanding of its synthesis, analytical protocols, and biological activities is currently limited in the public domain. This guide summarizes the available information and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications, particularly in the field of drug development. The provided conceptual workflow serves as a general roadmap for the investigation of novel chemical entities like this compound.

References

A Technical Guide to the Solubility of 2-Bromo-4-hydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-4-hydroxybenzoic acid in organic solvents. A comprehensive search of available scientific literature and chemical databases was conducted to collate quantitative solubility data. This document presents the findings of this search, provides a detailed experimental protocol for determining the solubility of this compound using the isothermal saturation method with gravimetric analysis, and includes a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Quantitative Solubility Data

An extensive review of scholarly articles, chemical databases, and technical data sheets was performed to obtain quantitative solubility data for this compound in common organic solvents. The search included, but was not limited to, solvents such as methanol, ethanol, acetone, and ethyl acetate.

Despite a thorough search, no specific quantitative experimental data on the solubility of this compound in organic solvents was found in the publicly available literature. The table below summarizes the lack of available data.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | Not Available | Not Available |

| Ethanol | Not Available | Not Available |

| Acetone | Not Available | Not Available |

| Ethyl Acetate | Not Available | Not Available |

| Dichloromethane | Not Available | Not Available |

| Chloroform | Not Available | Not Available |

| Toluene | Not Available | Not Available |

| N,N-Dimethylformamide (DMF) | Not Available | Not Available |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |

This data gap highlights the need for experimental determination of the solubility of this compound to support its use in research and development.

Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis

The following protocol details a reliable method for experimentally determining the solubility of this compound in various organic solvents. This method is based on the principle of achieving thermodynamic equilibrium between the dissolved and undissolved solute at a constant temperature, followed by the gravimetric determination of the solute concentration in the saturated solution.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Calibrated thermometer or thermocouple

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven or vacuum desiccator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. An excess is crucial to ensure that a saturated solution is formed, which is visually confirmed by the presence of undissolved solid at equilibrium.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, and equilibrium should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step removes any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or in a vacuum desiccator until a constant weight of the dried solute is achieved.

-

Reweigh the vial containing the dried solute.

-

2.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (m_solute):

-

m_solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

-

Mass of solvent (m_solvent):

-

m_solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

-

Solubility ( g/100 mL solvent):

-

First, calculate the volume of the solvent (V_solvent) using its density (ρ_solvent) at the experimental temperature: V_solvent = m_solvent / ρ_solvent

-

Solubility = (m_solute / V_solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Solubility Determination.

Conclusion

2-Bromo-4-hydroxybenzoic acid safety data sheet (SDS)

An In-depth Technical Guide to the Safety Profile of 2-Bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for this compound (CAS No. 28547-28-6). The information is compiled for professionals in research and development who may handle this compound. Due to the limited publicly available toxicological data for this specific isomer, this guide also incorporates standardized methodologies for assessing the known hazards associated with this chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior and for designing appropriate handling and storage protocols.

| Property | Value |

| Molecular Formula | C₇H₅BrO₃ |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 28547-28-6 |

| Appearance | Solid |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 2-bromo-4-hydroxy- |

| Boiling Point | 206-208 °C |

Hazard Identification and GHS Classification

The primary source of hazard information for this compound comes from the ECHA C&L Inventory.[1] The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

-

Corrosion: For serious eye damage.

-

Exclamation Mark: For respiratory tract irritation.

Signal Word: Danger[1]

The GHS classification process involves a systematic evaluation of available data to determine the intrinsic hazards of a chemical.[2][3] This process is crucial for communicating hazard information to users through labels and Safety Data Sheets (SDS).[4]

Caption: GHS Classification and Communication Workflow.

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available in the public domain. The hazard classifications indicate that the primary concerns are severe eye damage and respiratory irritation upon single exposure.[1]

Serious Eye Damage

The classification "Causes serious eye damage" (H318) suggests that contact with this chemical can cause irreversible damage to the eye.[1] This is a more severe classification than eye irritation.

Respiratory Irritation

The classification "May cause respiratory irritation" (H335) indicates that inhalation of the dust or aerosol of this compound may lead to irritation of the respiratory tract.[1]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to determine these hazardous properties.

Assessment of Serious Eye Damage/Irritation

The potential for a chemical to cause serious eye damage is typically assessed using a tiered or sequential testing strategy to minimize animal testing.[5][6]

Methodology: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This guideline describes an in vivo test, typically using albino rabbits.[7][8]

-

Initial Considerations: A weight-of-the-evidence analysis is performed on all existing data.[5][6] Substances known to be corrosive or severely irritating are not tested in animals.[5][6]

-

Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.[7][8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[8]

-

Confirmatory Test: If a severe effect is not observed, the response is confirmed using up to two additional animals.[7]

Alternative Methods: OECD Test Guideline 496 (In Vitro Test)

To reduce reliance on animal testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are available.[9]

-

Principle: The test chemical is applied to the surface of the RhCE tissue model.[9]

-

Endpoint: The endpoint is a measure of cell viability, typically using a colorimetric assay (e.g., MTT assay).

-

Classification: The reduction in cell viability is used to classify the chemical's eye irritation potential.[9]

Caption: Tiered Experimental Workflow for Eye Hazard Assessment.

Assessment of Respiratory Irritation

There is no single, validated guideline for respiratory irritation that is analogous to the skin or eye irritation tests. However, in vitro methods using human cell lines or reconstructed tissue models are emerging as valuable tools.[10][11]

Methodology: In Vitro Respiratory Models

-

Test Systems: Human bronchial epithelial cell lines (e.g., BEAS-2B) or 3D reconstructed human airway tissue models (e.g., MucilAir™) are used.[10][12][13][14]

-

Exposure: Cells are exposed to the test chemical, often as a vapor or aerosol at the air-liquid interface (ALI), to mimic inhalation exposure.[10][14]

-

Endpoints: A variety of endpoints are measured to assess toxicity, including:

Safe Handling and First Aid

Given the GHS classification, stringent safety protocols are required when handling this compound.

Engineering Controls:

-

Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: If dust generation is unavoidable, use a certified particulate respirator.

First Aid Measures:

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In Case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

In Case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

In Case of Ingestion: Do NOT induce vomiting. Get medical aid.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[15]

Disposal:

-

Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

The available data for this compound indicates that it is a hazardous substance that poses a significant risk of serious eye damage and respiratory irritation. While detailed toxicological studies for this specific compound are lacking, the GHS classification necessitates stringent safety precautions. Professionals handling this chemical should adhere to the recommended safety protocols and use appropriate personal protective equipment. The experimental methodologies outlined provide a framework for how such hazards are assessed and underscore the importance of in vitro alternatives in modern toxicology.

References

- 1. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. unece.org [unece.org]

- 3. creativesafetysupply.com [creativesafetysupply.com]

- 4. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. delltech.com [delltech.com]

- 10. academic.oup.com [academic.oup.com]

- 11. New approach methodologies (NAMs) for the in vitro assessment of cleaning products for respiratory irritation: workshop report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thepsci.eu [thepsci.eu]

- 13. A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxybenzoic acid, a key chemical intermediate with applications in pharmaceutical research and development. This document details its commercial availability, physicochemical properties, and outlines a potential synthetic pathway.

Commercial Availability

This compound (CAS No. 28547-28-6) is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 95% or higher.

Table 1: Commercial Supplier Information for this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Gram quantities |

| Cenmed | Information not specified | Inquire for details |

| BLD Pharm | Information not specified | Inquire for details |

| LGC Standards | Information not specified | Inquire for details |

Pricing and bulk availability are generally available upon request from the respective suppliers. It is recommended to contact them directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28547-28-6 | PubChem |

| Molecular Formula | C₇H₅BrO₃ | PubChem |

| Molecular Weight | 217.02 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Boiling Point | 206-208 °C | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | ≥95% | Sigma-Aldrich[1] |

| Storage Temperature | Ambient Temperature | Sigma-Aldrich[1] |

Note: Specific melting point and solubility data for this compound are not consistently reported and may be confounded with its isomers. Experimental determination is recommended for precise values.

Synthesis Methodology

Disclaimer: This is a theoretical protocol and has not been experimentally validated. Appropriate safety precautions and laboratory procedures should be followed.

Reaction Scheme:

Figure 1: Hypothetical synthesis of this compound.

Experimental Protocol:

Materials:

-

4-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid (or other suitable solvent)

-

Sodium bisulfite solution (for quenching)

-

Distilled water

-

Appropriate glassware and stirring apparatus

-

Fume hood

Procedure:

-

Dissolution: Dissolve 4-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer.

-

Bromination: Slowly add a stoichiometric amount of bromine to the solution at a controlled temperature. The reaction may be exothermic, and cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess bromine by the dropwise addition of a sodium bisulfite solution until the characteristic bromine color disappears.

-

Precipitation and Isolation: Precipitate the crude product by adding the reaction mixture to cold water. Collect the solid product by filtration.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Research and Drug Development

While specific signaling pathways and in-vitro assays for this compound were not identified in the conducted search, its structural similarity to other substituted benzoic acids suggests its potential as a building block in the synthesis of novel pharmaceutical compounds. Substituted benzoic acids are a common motif in drug discovery and are known to exhibit a wide range of biological activities.

Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound and its derivatives.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Logical Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers and developers from procurement to experimental use of this compound.

Figure 2: General workflow for using this compound.

References

An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxybenzoic acid, a significant halogenated derivative of 4-hydroxybenzoic acid. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its existence is rooted in the broader historical context of electrophilic aromatic substitution reactions, particularly the bromination of phenolic compounds, a field of study that gained prominence in the 19th and early 20th centuries. This document details its physicochemical properties, outlines a representative synthetic protocol, and presents a logical workflow for its preparation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Discovery and History

The precise first synthesis of this compound is not clearly attributed to a specific individual or date in the historical chemical literature. Its discovery is intrinsically linked to the systematic investigation of the reactivity of aromatic compounds, a cornerstone of organic chemistry. Following the elucidation of the structure of benzene by August Kekulé in 1865, chemists began exploring the substitution patterns of its derivatives.

The hydroxyl (-OH) and carboxyl (-COOH) groups of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid) direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. In the case of 4-hydroxybenzoic acid, the powerful activating and ortho-directing effect of the hydroxyl group dominates, leading to substitution at the positions ortho to it (positions 2 and 6).

Early investigations into the bromination of phenols and their derivatives were extensively documented in late 19th and early 20th-century chemical journals, such as the Berichte der deutschen chemischen Gesellschaft. While these early works laid the foundation for understanding such reactions, they often focused on the synthesis of more readily formed di- and tri-brominated products. The selective synthesis of the mono-brominated this compound likely emerged from later, more controlled studies of electrophilic aromatic substitution, employing specific reaction conditions to favor mono-substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are compiled from various sources and provide essential information for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |

| Molecular Weight | 217.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28547-28-6 | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Boiling Point | 206-208 °C | Sigma-Aldrich[2] |

| Purity | 95% | Sigma-Aldrich[2] |

| InChI Key | POGXJMWDTFROTM-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1O)Br)C(=O)O | PubChem[1] |

Experimental Protocols: Synthesis of Brominated Hydroxybenzoic Acids

While a specific, detailed historical protocol for the first synthesis of this compound is not available, a general and representative method can be derived from established procedures for the bromination of 4-hydroxybenzoic acid and its derivatives. The following protocol is a composite method based on the principles of electrophilic aromatic bromination in a controlled manner to favor mono-substitution. It is essential to note that the direct bromination of 4-hydroxybenzoic acid can readily lead to the formation of 2,6-dibromo-4-hydroxybenzoic acid.[3] Therefore, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the mono-brominated product.

Representative Synthesis of a Mono-brominated 4-Hydroxybenzoic Acid Derivative

This protocol is adapted from general methods for the bromination of phenolic acids.

Materials and Equipment:

-

4-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Fume hood

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid. The flask should be placed in an ice bath to maintain a low temperature.

-

Bromine Addition: Prepare a solution of one equivalent of bromine in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction has reached the desired conversion, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.

-

Product Isolation: Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove any remaining acetic acid and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the purified brominated hydroxybenzoic acid.

Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates a logical workflow for the synthesis of this compound from 4-hydroxybenzoic acid via electrophilic bromination.

Caption: A logical workflow for the synthesis of this compound.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. The presence of three different functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—allows for a variety of subsequent chemical transformations. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

For drug development professionals, halogenated benzoic acid derivatives are of particular interest as they can be used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important intermolecular interaction in drug-receptor binding.

Future research may focus on developing more selective and efficient methods for the synthesis of this compound, potentially through catalytic methods that avoid the use of stoichiometric amounts of bromine. Furthermore, the exploration of its utility in the synthesis of novel bioactive compounds remains a promising area of investigation.

References

An In-depth Technical Guide to the Isomers of Bromo-hydroxybenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromo-hydroxybenzoic acid, compounds of significant interest in medicinal chemistry and drug development. This document details their physicochemical properties, synthesis, and potential biological activities, with a focus on their interaction with key cellular signaling pathways.

Isomers of Bromo-hydroxybenzoic Acid: Structure and Physicochemical Properties

There are ten possible isomers of bromo-hydroxybenzoic acid, each with a unique substitution pattern on the benzene ring that influences its chemical and biological characteristics. The systematic naming and structure of these isomers are presented below.

A summary of the key physicochemical properties for these isomers is provided in Table 1. This data is essential for understanding their behavior in biological systems and for the design of new therapeutic agents.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

| 2-Bromo-3-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | — |

| 2-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 206-208 | — |

| 2-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 185 | — |

| 2-Bromo-6-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | — |

| 3-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 219-220 | 2.43 ± 0.10 |

| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 177 | 4.18 ± 0.10 |

| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 237-241 | — |

| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | — |

| 4-Bromo-3-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | 3.85 ± 0.10 |

| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | — | — |

Synthesis of Bromo-hydroxybenzoic Acid Isomers

The synthesis of bromo-hydroxybenzoic acid isomers can be achieved through various synthetic routes, primarily involving the bromination of hydroxybenzoic acid precursors. The choice of starting material and reaction conditions dictates the isomeric product.

General Workflow for Synthesis

A generalized workflow for the synthesis of a bromo-hydroxybenzoic acid isomer is depicted below. This typically involves the electrophilic substitution of a hydroxybenzoic acid with a brominating agent in a suitable solvent.

General workflow for the synthesis of bromo-hydroxybenzoic acid isomers.

Detailed Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzoic Acid

This protocol describes the synthesis of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid.[1]

Materials:

-

p-Hydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Cold water

Procedure:

-

Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid with heating and stirring.

-

Once dissolved, bring the solution to a boil.

-

Rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid to the boiling solution.

-

Reflux the reaction mixture for six hours with continuous stirring.

-

After reflux, allow the solution to cool to room temperature.

-

Pour the cooled solution into two liters of cold water to precipitate the product.

-

Collect the white precipitate by suction filtration.

-

Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.

Characterization of Bromo-hydroxybenzoic Acid Isomers

The structural elucidation and purity assessment of the synthesized isomers are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the bromo-hydroxybenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

Protocol for Solid Samples (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-Br bonds.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the bromo-hydroxybenzoic acid isomer in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrument Setup: Calibrate and tune the mass spectrometer according to the manufacturer's instructions.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in either positive or negative ion mode.

-

Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Potential Biological Activity and Signaling Pathway Interactions

Derivatives of hydroxybenzoic acid have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are often mediated through their interaction with key cellular signaling pathways. While the specific effects of each bromo-hydroxybenzoic acid isomer are a subject of ongoing research, based on studies of related compounds, their potential involvement in the NF-κB, MAPK, and Nrf2 signaling pathways can be hypothesized.

Hypothetical Involvement in the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Some phenolic compounds have been shown to inhibit this pathway. A potential mechanism for bromo-hydroxybenzoic acid isomers could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Hypothetical inhibition of the NF-κB pathway by bromo-hydroxybenzoic acid isomers.

Hypothetical Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies on related compounds suggest that bromo-hydroxybenzoic acid isomers could potentially modulate these pathways, for instance, by inhibiting the phosphorylation of key kinases like p38 and JNK, which could in turn affect downstream cellular responses.

Hypothetical modulation of MAPK signaling by bromo-hydroxybenzoic acid isomers.

Potential Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Some phenolic compounds can activate Nrf2, leading to the expression of antioxidant enzymes. It is plausible that bromo-hydroxybenzoic acid isomers could induce the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes containing the antioxidant response element (ARE).

Potential activation of the Nrf2 antioxidant pathway by bromo-hydroxybenzoic acid isomers.

Conclusion

The isomers of bromo-hydroxybenzoic acid represent a promising class of compounds for further investigation in drug discovery. Their synthesis is achievable through established chemical methods, and their structures can be unequivocally determined by standard spectroscopic techniques. The potential for these isomers to interact with key signaling pathways involved in inflammation, oxidative stress, and cell proliferation warrants further detailed biological evaluation. This guide provides a foundational resource for researchers to explore the therapeutic potential of these versatile molecules.

References

Unveiling the Electronic Landscape of 2-Bromo-4-hydroxybenzoic Acid: A Theoretical and Spectroscopic In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of 2-Bromo-4-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Through advanced computational methods, this paper elucidates the molecule's structural, vibrational, and electronic properties, offering valuable insights for its application in drug design and development. The theoretical data is contextualized with established experimental protocols for a holistic understanding.

Molecular Structure and Properties

This compound (C₇H₅BrO₃) is a substituted benzoic acid.[1] Theoretical calculations, primarily employing Density Functional Theory (DFT), provide a detailed picture of its geometry and electronic structure.

Computational Methodology

The theoretical calculations summarized in this guide were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31+G(d,p) basis set.[2] This level of theory is well-established for providing a reliable description of the structural and electronic properties of organic molecules. Vibrational frequency calculations were also performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to aid in the assignment of experimental infrared and Raman spectra.

Optimized Molecular Structure

The optimized geometry of this compound reveals a nearly planar structure. The dihedral angle between the aromatic ring and the carboxylic acid group is a key parameter in determining the molecule's conformation. For a related isomer, 4-Bromo-2-hydroxybenzoic acid, the experimentally determined dihedral angle is 4.8(4)°.[3] An intramolecular hydrogen bond is expected between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrO₃ |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | This compound |

| InChI Key | POGXJMWDTFROTM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1O)Br)C(=O)O |

| XlogP | 2.1 |

| Monoisotopic Mass | 215.94221 Da |

| Data sourced from PubChem.[1][4] |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are instrumental in the assignment of the experimentally observed spectral bands.

Theoretical Vibrational Frequencies

The calculated vibrational frequencies for this compound, obtained using the B3LYP/6-31+G(d,p) method, can be correlated with experimental spectra. The C-Br stretching vibration is a characteristic mode for this molecule and is typically observed in the range of 710-505 cm⁻¹.[5] However, coupling with other vibrational modes can shift this absorption. For instance, in 2-amino-5-bromobenzoic acid, the C-Br stretching mode is identified at 635 cm⁻¹ in the Raman spectrum and 631 cm⁻¹ in the IR spectrum.[5] The O-H stretching vibrations of the hydroxyl and carboxylic acid groups are expected in the high-frequency region, typically around 3700-3600 cm⁻¹.[6]

Table 2: Selected Calculated Vibrational Frequencies for Brominated Benzoic Acid Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G*) | Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman) | Assignment |

| O-H Stretch (Carboxylic Acid) | ~3600 | ~3449 | Carboxylic acid O-H stretching |

| O-H Stretch (Phenolic) | ~3700 | ~3465 | Phenolic O-H stretching |

| C=O Stretch (Carboxylic Acid) | ~1700 | ~1663 | Carbonyl stretching |

| C-C Stretch (Aromatic) | 1600-1400 | 1588, 1470 | Aromatic ring stretching |

| C-Br Stretch | ~617 | 635 (Raman), 631 (IR) | Carbon-Bromine stretching |

| Frequencies are based on data for similar molecules and serve as an estimation.[5][6][7] |

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[8] A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For 5-Bromo-2-hydroxybenzaldehyde, a related compound, the calculated HOMO-LUMO gap is 4.52 eV.[9] The electronic properties of this compound are expected to be in a similar range.

Table 3: Calculated Electronic Properties of a Related Brominated Aromatic Compound

| Property | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-Bromo-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52 |

| Data from a comparative study on a similar molecule.[9] |

Experimental Protocols

To validate the theoretical findings, experimental characterization is essential. The following are generalized protocols for key spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

The solid sample of this compound is mixed with potassium bromide (KBr) in a 1:100 ratio.

-

The mixture is ground to a fine powder using an agate mortar and pestle.

-

A portion of the powdered mixture is compressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.[10]

Fourier-Transform (FT) Raman Spectroscopy

Objective: To obtain complementary vibrational information to the FT-IR spectrum.

Methodology:

-

A small amount of the crystalline sample of this compound is placed in a sample holder.

-

The sample is irradiated with a near-infrared laser (e.g., Nd:YAG laser at 1064 nm).[11]

-

The scattered light is collected and analyzed by the FT-Raman spectrometer.

-

The spectrum is typically recorded in the range of 4000-100 cm⁻¹.[10]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: Workflow for the theoretical calculation of molecular properties.

Relationship between Theoretical and Experimental Data

Caption: Logical relationship between theoretical predictions and experimental validation.

References

- 1. This compound | C7H5BrO3 | CID 14797203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C7H5BrO3) [pubchemlite.lcsb.uni.lu]

- 5. ijtsrd.com [ijtsrd.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 2-Bromo-4-hydroxybenzoic Acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hydroxybenzoic acid is a versatile halogenated phenolic compound that holds significant potential as a scaffold and building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a hydroxyl group para to the carboxylate, offers a rich chemical handle for derivatization and exploration of its biological activities. This technical guide provides an in-depth overview of the core research areas for this compound, including its synthesis, potential therapeutic applications, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | PubChem CID: 14797203[1] |